5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid
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Overview
Description
Scientific Research Applications
5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: Potential use in drug discovery and development due to its structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Mode of Action
The mode of action of 5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid involves a free radical reaction . The compound undergoes a reaction where a succinimidyl radical is formed, which then removes a hydrogen atom to form succinimide . This reaction continues in a cycle, leading to the bromination of the compound .
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s bromine atoms can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its target biomolecules . Additionally, the benzoic acid moiety can form hydrogen bonds with amino acid residues in proteins, further stabilizing the interactions. These properties make this compound a useful probe for studying enzyme kinetics and protein-ligand interactions.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. The compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . Additionally, this compound can alter the expression of genes related to cell growth and differentiation, impacting cellular proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, either inhibiting or activating their activity depending on the nature of the interaction . This binding can be facilitated by the bromine atoms and the benzoic acid moiety, which can form halogen and hydrogen bonds, respectively. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is chemically stable under standard ambient conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may degrade, leading to a decrease in its efficacy and potency. Long-term exposure to the compound can result in changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and alterations in gene expression . Threshold effects may be observed, where a certain dosage level is required to elicit a significant biological response. It is important to carefully control the dosage of this compound in animal studies to avoid potential toxicity and ensure accurate results.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit or activate specific enzymes, leading to changes in the concentrations of metabolites and the overall metabolic profile of cells . These interactions can provide valuable insights into the regulation of metabolic pathways and the role of specific enzymes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation. These interactions can impact the compound’s activity and function within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular function . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting metabolic processes and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-hydroxybenzoic acid and 3-bromobenzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups.
Oxidation Reactions: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly used.
Major Products Formed
Substitution: Formation of iodinated derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid: Similar in structure but with a fluorine atom instead of a bromine atom.
5-Bromo-2-formyl-benzoic acid: Contains a formyl group instead of the benzyloxy group.
Uniqueness
5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid is unique due to the presence of two bromine atoms and the benzyloxy group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-bromo-2-[(3-bromophenyl)methoxy]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O3/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7H,8H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUOBGKLGFCDFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.